N-(2,3-Dimethoxypyridin-4-yl)pivalamide
Overview
Description
N-(2,3-Dimethoxypyridin-4-yl)pivalamide: is an organic compound with the molecular formula C12H18N2O3 and a molecular weight of 238.28 g/mol . It is a derivative of pyridine, featuring two methoxy groups at the 2 and 3 positions and a pivalamide group at the 4 position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dimethoxypyridin-4-yl)pivalamide typically involves the reaction of 2,3-dimethoxypyridine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the pivaloyl chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,3-Dimethoxypyridin-4-yl)pivalamide can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced at the pyridine ring, potentially forming piperidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: N-(2,3-Dimethoxypyridin-4-yl)pivalamide is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: In the chemical industry, it is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-Dimethoxypyridin-4-yl)pivalamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridine ring and methoxy groups. These interactions can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
- N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide
- N-(2-Bromopyridin-3-yl)pivalamide
- N-(2-Bromo-5-methoxypyridin-3-yl)pivalamide
- N-(2-Chloro-3-formylpyridin-4-yl)pivalamide
Comparison: N-(2,3-Dimethoxypyridin-4-yl)pivalamide is unique due to the presence of two methoxy groups at the 2 and 3 positions, which can influence its reactivity and biological activity. In contrast, similar compounds with different substituents may exhibit distinct chemical and biological properties, making this compound a valuable compound for specific applications .
Properties
IUPAC Name |
N-(2,3-dimethoxypyridin-4-yl)-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)11(15)14-8-6-7-13-10(17-5)9(8)16-4/h6-7H,1-5H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTSFDFEIXJCRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C(=NC=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801215705 | |
Record name | N-(2,3-Dimethoxy-4-pyridinyl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801215705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171919-96-2 | |
Record name | N-(2,3-Dimethoxy-4-pyridinyl)-2,2-dimethylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,3-Dimethoxy-4-pyridinyl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801215705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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